2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane
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Overview
Description
2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane is an organic compound that features a bromophenoxy group attached to a dioxane ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethyl derivatives.
Oxidation Reactions: Products include quinones and other oxygenated phenoxy compounds.
Reduction Reactions: Products include hydrogenated phenoxyethyl derivatives.
Scientific Research Applications
2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dioxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Bromophenoxy)ethyl)-3,4-dihydro-1H-isoquinoline
- 2-(2-(3-Bromophenoxy)ethyl)-3,3-dimethyl-1-butanol
Uniqueness
2-(2-(3-Bromophenoxy)ethyl)-1,3-dioxane is unique due to its dioxane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the dioxane ring can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-3-1-4-11(9-10)14-8-5-12-15-6-2-7-16-12/h1,3-4,9,12H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDGUCMCQCOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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